CGP-76030
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
497152-38-2 |
|---|---|
Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-[4-[2-(2-methoxyethylamino)ethoxy]phenyl]-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28) |
InChI Key |
QTVVTRCTOOWLSI-UHFFFAOYSA-N |
SMILES |
COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP-76030; CGP76030; CGP76030; CGP-076030. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cgp 76030
Tyrosine Kinase Inhibition Spectrum
CGP-76030 has been characterized as a dual-specific inhibitor, demonstrating activity against both Src family kinases and Abl kinase. This dual targeting contributes to its potential therapeutic relevance in conditions where these kinases are implicated.
Src Family Kinase (SFK) Specificity and Potency
Src family kinases are a group of non-receptor tyrosine kinases involved in diverse cellular functions. This compound has shown selective inhibitory activity against SFKs. ashpublications.orgoup.comresearchgate.net Research indicates that this compound binds to the catalytic SH1 domain of Src-family tyrosine kinases, thereby preventing substrate phosphorylation. oup.comresearchgate.net
Inhibition of Lyn Kinase Activity
Lyn kinase, a member of the Src family, is a target of this compound. Studies have shown that this compound can inhibit Lyn kinase activity with nanomolar sensitivity in in vitro assays. ashpublications.org This inhibition has been observed in immune complexes derived from cell lines expressing Lyn. ashpublications.org this compound has been shown to reduce Lyn tyrosine phosphorylation, specifically at a site involved in its autophosphorylation and activation (Y508). ashpublications.org The inhibition of Lyn kinase by this compound has been linked to effects on cell proliferation and survival in certain cell lines. ashpublications.orgashpublications.orgresearchgate.net
| Kinase | IC50 (nM) | Reference |
| Lyn | nM sensitivity | ashpublications.org |
Note: Specific IC50 values can vary depending on the experimental conditions and cell types used.
Inhibition of Fgr Kinase Activity
Fgr kinase, also a member of the Src family, is affected by this compound. Similar to Hck, this compound has been shown to inhibit the activation of Fgr in the context of Bcr-Abl expression. escholarship.orgresearchgate.net The inhibition of Lyn, Hck, and Fgr highlights this compound's broad activity across certain members of the Src kinase family.
Abl Kinase Modulation
This compound also modulates the activity of Abl kinase, including the oncogenic fusion protein Bcr-Abl. nih.gov While primarily known for its SFK inhibition, this compound also exhibits inhibitory effects on Abl kinase. pnas.org
Direct Inhibition of Bcr-Abl Kinase Activity
This compound has been shown to directly inhibit the tyrosine kinase activity of Bcr-Abl. pnas.org Studies comparing the inhibitory activity of this compound on Lyn and Bcr-Abl in vitro have indicated that this compound has greater inhibitory activity against Lyn kinase. ashpublications.org However, it still demonstrates inhibitory effects on Bcr-Abl, particularly in cells expressing imatinib (B729) mesylate-resistant Bcr-Abl kinases. nih.gov this compound is considered an ATP-competitive inhibitor, binding to the ATP-binding site of Bcr-Abl. pnas.org This mechanism is shared with other tyrosine kinase inhibitors like imatinib. pnas.orgwikipedia.org
| Kinase | Inhibition Type | Binding Site | Reference |
| Bcr-Abl | Direct Inhibition | ATP-binding site | pnas.org |
Research findings suggest that the use of Src kinase inhibitors like this compound is a potential strategy to address imatinib mesylate resistance in Bcr-Abl-positive leukemia, partly due to their activity against SFKs which can be activated by Bcr-Abl or play a role in resistance mechanisms. haematologica.orgnih.gov While this compound inhibits Bcr-Abl, its effect on certain resistant mutants, such as the T315I mutation, may be limited, and its activity against Bcr-Abl is generally less potent compared to its effect on Lyn kinase. ashpublications.orgescholarship.orgresearchgate.net
Differential Inhibition of Bcr-Abl Mutants
This compound has demonstrated the ability to inhibit the growth and survival of cells expressing imatinib mesylate-resistant Bcr-Abl kinases. In contrast to imatinib mesylate, this compound was shown to block cell growth and survival in cells expressing various inhibitor-resistant Abl mutants. ashpublications.org Studies investigating the potential signaling mechanisms indicated that in cells expressing imatinib-resistant Bcr-Abl mutants, this compound inhibited the activity of Src family tyrosine kinases and Akt. ashpublications.org This suggests that Src kinase inhibitors like this compound could be a strategy to prevent or overcome the development of imatinib mesylate resistance in Bcr-Abl-positive leukemia. ashpublications.org
Research using Bcr-Abl mutants, including those with mutations at amino acid positions 315 and 380 of Abl that block access to the imatinib-binding pocket and confer imatinib resistance, showed that this compound inhibited Bcr-Abl in a concentration-dependent manner. this compound significantly reduced cell growth and survival of cell lines expressing imatinib-resistant Bcr-Abl Thr315 mutants, suggesting inhibition of additional kinase targets beyond Bcr-Abl. ashpublications.org This characteristic might help avoid the selection for inhibitor-resistant point mutations observed with imatinib mesylate. ashpublications.org
Dual Src and Abl Kinase Inhibitory Characteristics
This compound is described as a dual-specific Src and Abl kinase inhibitor. ashpublications.org While originally characterized as a Src kinase inhibitor, studies have shown it also inhibits Bcr-Abl. Research comparing this compound with other inhibitors like imatinib mesylate and PP1 indicated that both PP1 and this compound inhibited Bcr-Abl in a concentration-dependent manner with overlapping binding modes. ashpublications.org
Despite its ability to inhibit Bcr-Abl, this compound has shown greater inhibitory activity against Lyn kinase, a member of the Src family, compared to Bcr-Abl in in vitro studies using immune complexes. ashpublications.org For instance, this compound inhibited Lyn kinase activity from K562 and K562-R cells with nM sensitivity. ashpublications.org However, at concentrations that inhibited Lyn, this compound had limited inhibitory effects on Bcr-Abl tyrosine kinase activity in immune complexes. ashpublications.org Distinctions in kinase inhibition observed between immune complexes and intact cells may be influenced by cellular ATP content, which can affect kinase inhibitor efficacy. ashpublications.org
The biochemical target of this compound in leukemia cells has been identified as Src kinases, rather than Bcr-Abl. capes.gov.brescholarship.org This suggests that Src family kinases could be therapeutic targets in Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL), and that simultaneous inhibition of Src and Bcr-Abl kinases might be beneficial in Ph+ acute leukemia. capes.gov.brescholarship.org
Protein Binding Dynamics and Molecular Interactions
The inhibitory activity of this compound is intrinsically linked to its interactions with target proteins, particularly within their kinase domains. These interactions involve specific binding sites and can influence the conformation of the proteins.
Protein Binding Dynamics and Molecular Interactions
Binding to the Catalytic SH1 Domain of Src Kinases
Src family kinases (SFKs) consist of three Src-homology (SH) domains: SH3, SH2, and SH1, with the SH1 domain representing the catalytic kinase domain. researchgate.net this compound is described as a selective Src-family of tyrosine kinase inhibitor that binds to the catalytic SH1 domain, thereby preventing substrate phosphorylation. researchgate.netoup.com This binding interaction is crucial for its inhibitory function against Src kinases.
Interactions at the ATP-Binding Site
This compound inhibits its target kinases, including Bcr-Abl, by binding to the ATP-binding site. pnas.orgpnas.org This is a common mechanism for many kinase inhibitors, where the compound competes with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site, thus preventing the transfer of a phosphate (B84403) group to the substrate. wikipedia.orgguidetopharmacology.orgmicrobenotes.com
Studies have indicated that this compound prevents c-Src from binding to ATP. researchgate.net This interaction at the ATP-binding site is a key aspect of how this compound exerts its inhibitory effect on Src kinases.
Cellular and Biochemical Effects of Cgp 76030
Impact on Cell Proliferation and Apoptosis Pathways
CGP-76030 exerts a notable influence on the fundamental cellular processes of proliferation and apoptosis. Its inhibitory action on key signaling molecules disrupts the normal regulatory mechanisms that govern cell growth and programmed cell death, leading to a reduction in cancer cell viability.
Reduction of Cell Viability and Proliferation Rates
Research has consistently demonstrated that this compound reduces the viability and proliferation of various cancer cell lines. In studies involving imatinib-resistant chronic myeloid leukemia (CML) cells, this compound has been shown to inhibit cell growth nih.gov. Specifically, in K562 CML cells and their imatinib-resistant variants, this compound demonstrated a positive cooperability with imatinib (B729) in inhibiting cell growth nih.gov. This suggests that even in the absence of Lyn overexpression, a common mechanism of imatinib resistance, this compound can effectively impede the proliferative capacity of these malignant cells nih.gov. The compound has also been shown to block the growth and survival of cells expressing various imatinib-resistant Bcr-Abl mutants nih.gov.
While specific IC50 values for this compound across a wide range of cell lines are not extensively detailed in publicly available literature, the collective evidence points to its dose-dependent inhibitory effect on cell proliferation.
| Cell Line | Cell Type | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| K562 and imatinib-resistant variants | Chronic Myeloid Leukemia | Inhibition of cell growth | nih.gov |
| Cells with imatinib-resistant Bcr-Abl mutants | Leukemia | Blocked cell growth and survival | nih.gov |
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism through which this compound reduces cancer cell populations is the induction of apoptosis, or programmed cell death. In CML cells that have developed resistance to imatinib, treatment with this compound has been shown to trigger apoptosis nih.gov. This pro-apoptotic effect is crucial for overcoming drug resistance in cancer therapy. The induction of apoptosis by this compound is often linked to its modulation of key signaling pathways that regulate cell survival and death.
Quantitative data on the precise percentage of apoptotic cells following this compound treatment is not consistently reported across studies. However, the qualitative evidence for its apoptosis-inducing capabilities is strong.
| Cell Line / Model | Observed Effect | Reference |
|---|---|---|
| Cells with imatinib-resistant Bcr-Abl mutants | Induction of apoptosis | nih.gov |
Modulation of Intracellular Signaling Cascades
The anti-proliferative and pro-apoptotic effects of this compound are a direct consequence of its ability to modulate critical intracellular signaling cascades. By inhibiting Src family kinases, this compound instigates a series of downstream effects on pathways that are often dysregulated in cancer.
Regulation of Akt Kinase Activation
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. In the context of imatinib-resistant Bcr-Abl positive leukemia cells, studies have shown that this compound inhibits the activity of Akt nih.gov. By suppressing Akt activation, this compound disrupts the pro-survival signals that are often hyperactive in cancer cells, thereby contributing to its anti-cancer effects.
Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is another critical signaling cascade involved in cell proliferation and survival. The pro-apoptotic activity of this compound has been linked to the modulation of ERK1/2 phosphorylation nih.gov. In imatinib-resistant K562 cells, the cooperative effect of this compound with imatinib in inhibiting cell growth is thought to be due to an augmented inhibition of ERK1/2 phosphorylation nih.gov. This suggests that the regulation of the ERK1/2 pathway is a key mechanism through which this compound exerts its therapeutic effects.
Characterization of STAT5 and JNK Pathways in Response to this compound
In contrast to its effects on the Akt and ERK1/2 pathways, this compound appears to have a more selective mode of action with respect to other signaling cascades. Research on cells expressing imatinib-resistant Bcr-Abl mutants has demonstrated that while this compound inhibits Src family tyrosine kinases and Akt, it does not affect the activity of Signal Transducer and Activator of Transcription 5 (STAT5) or c-Jun N-terminal kinase (JNK) nih.gov. This specificity highlights the targeted nature of this compound's inhibitory action and provides valuable insights into the signaling networks that are either dependent on or independent of Src kinase activity in these particular cancer cells.
| Signaling Pathway | Effect of this compound | Cell Model | Reference |
|---|---|---|---|
| Akt | Inhibition of activity | Cells with imatinib-resistant Bcr-Abl mutants | nih.gov |
| ERK1/2 | Augmented inhibition of phosphorylation (in combination with Imatinib) | Imatinib-resistant K562 cells | nih.gov |
| STAT5 | No inhibition of activity | Cells with imatinib-resistant Bcr-Abl mutants | nih.gov |
| JNK | No inhibition of activity | Cells with imatinib-resistant Bcr-Abl mutants | nih.gov |
Crosstalk with the PI3K/Akt/mTOR Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. qiagen.comwikipedia.orgnih.gov Research has indicated that this compound can modulate this pathway. Specifically, studies have shown that in cells expressing inhibitor-resistant Bcr-Abl mutants, this compound inhibits the activity of Akt, a central kinase in this signaling cascade. nih.gov The inhibition of Akt by this compound suggests a point of crosstalk between the Src kinase signaling that this compound primarily targets and the PI3K/Akt/mTOR axis. By inhibiting Src family kinases, this compound can indirectly influence downstream signaling pathways that are regulated by Src, which may include components of the PI3K/Akt/mTOR pathway.
Effects on Cellular Morphology and Adhesion
While direct studies on the effect of this compound on cellular morphology and adhesion are limited, the known function of its primary targets, the Src family kinases, provides insight into its potential impact. Src kinases are deeply involved in regulating the actin cytoskeleton, which is fundamental to cell shape, adhesion, and motility.
Impairment of Actin Ring Organization
Actin rings are dynamic structures essential for various cellular processes. The formation and contraction of these rings are often regulated by signaling pathways in which Src kinases play a role. Inhibition of Src family kinases can lead to a disruption of the normal organization and function of the actin cytoskeleton. Therefore, it is plausible that this compound, by inhibiting Src kinases, could impair the proper formation and function of actin rings. This could occur through the disruption of signaling cascades that control actin polymerization and myosin activity, key components of actin ring dynamics.
Influence on Protein-Protein Interactions
This compound has been shown to directly impact key protein-protein interactions, particularly those involving the Lyn kinase and the adaptor protein Cbp/PAG.
Dissociation of Lyn Kinase from PAG and Lipid Rafts
In certain cellular contexts, such as B-non-Hodgkin lymphoma (B-NHL) cells, the Lyn kinase, a member of the Src family, is constitutively active and associated with the Cbp/PAG adaptor protein within specialized membrane microdomains known as lipid rafts. ashpublications.org Treatment with this compound has been demonstrated to inhibit the phosphorylation of both Lyn and PAG. ashpublications.org This inhibition of phosphorylation leads to the dissociation of Lyn from PAG and its displacement from the lipid rafts. ashpublications.org This disruption of the Lyn-PAG complex within lipid rafts is a key mechanism by which this compound can alter cellular signaling.
| Effect of this compound on Lyn Kinase Localization | |
| Cellular Component | Observation |
| Lipid Rafts | Dissociation of Lyn Kinase |
| PAG Adaptor Protein | Dissociation of Lyn Kinase |
Modulation of Cbp/PAG Adaptor Protein Function
The Csk-binding protein (Cbp), also known as Phosphoprotein Associated with Glycosphingolipid-enriched microdomains (PAG), is a transmembrane adaptor protein that plays a crucial role in regulating Src family kinases. ashpublications.orgnih.gov In its phosphorylated state, PAG can recruit C-terminal Src kinase (Csk), which in turn inactivates Src family kinases. ashpublications.org However, in some cancer cells, phosphorylated PAG is associated with the active form of Lyn kinase, promoting proliferation. ashpublications.org this compound modulates the function of Cbp/PAG by inhibiting its phosphorylation. ashpublications.org This prevents the recruitment of signaling molecules that would normally bind to phosphorylated PAG, thereby altering the downstream signaling pathways.
| Effect of this compound on Cbp/PAG | |
| Molecular Event | Outcome |
| Phosphorylation | Inhibited |
| Interaction with Lyn Kinase | Disrupted |
Preclinical Efficacy in Disease Models
Hematological Malignancy Models
CGP-76030 has demonstrated significant activity in preclinical models of hematological cancers, particularly those driven by the Bcr-Abl oncoprotein.
Bcr-Abl-Induced B-Lymphoblastic Leukemia (B-ALL) Models
The efficacy of this compound has been evaluated in the context of B-ALL, a malignancy characterized by the proliferation of immature B-lymphocytes.
This compound has shown potent inhibition of cell growth and survival in Bcr-Abl-positive leukemic cell lines. nih.gov A key finding is its ability to overcome resistance to imatinib (B729), a first-generation Abl kinase inhibitor. nih.gov In cellular assays, this compound effectively blocked the proliferation of cells expressing various imatinib-resistant Bcr-Abl mutants. nih.gov This inhibitory effect is attributed to its dual-specificity, targeting both Src family kinases and the Abl kinase. nih.gov Studies have demonstrated that in imatinib-resistant Bcr-Abl expressing cells, this compound inhibits the activity of Src family tyrosine kinases and the downstream signaling molecule Akt. nih.gov
Table 1: In vitro Activity of this compound in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Status | Effect of this compound | Reference |
|---|---|---|---|
| Ba/F3 p210 | Wild-type | Inhibition of cell growth and survival | nih.gov |
| Ba/F3 T315I | Imatinib-resistant mutant | Inhibition of cell growth and survival | nih.gov |
There is currently no publicly available scientific literature detailing the impact of this compound on disease progression and survival in murine models of Bcr-Abl-induced B-ALL.
Specific data from preclinical murine models on the effects of this compound on the levels of circulating leukemic blasts and the extent of splenic infiltration in B-ALL are not available in the published scientific literature.
Chronic Myelogenous Leukemia (CML) Models (Context-Dependent Efficacy)
In the context of CML, another Bcr-Abl driven malignancy, the efficacy of this compound appears to be context-dependent. While it demonstrates in vitro activity against CML cell lines, its potential therapeutic application may be influenced by the specific molecular characteristics of the disease. Research has shown that this compound can inhibit the growth of the K562 CML cell line and imatinib-resistant variants that exhibit Bcr-Abl gene amplification. The efficacy of this compound in this context was observed to have a positive cooperability with imatinib.
Bone Metabolism and Metastatic Bone Disease Models
There is a lack of publicly available preclinical data on the efficacy of this compound in models of bone metabolism and metastatic bone disease.
Modulation of Osteoclast Biology
This compound has been shown to directly impact osteoclast function, which is critical in the pathogenesis of osteolytic bone diseases. The compound's effects have been observed across various aspects of osteoclast biology, from their formation to their resorptive activity and survival.
Research has indicated that Src inhibitors, including this compound, can inhibit the formation of osteoclasts (osteoclastogenesis). nih.gov In vitro studies have demonstrated that treatment with this compound can significantly reduce the number of mature, multinucleated osteoclasts. nih.gov This inhibition is crucial as the overproduction of osteoclasts is a primary driver of pathological bone loss. Furthermore, this compound has been found to indirectly suppress osteoclast formation by reducing the expression of osteoclastogenic cytokines, such as interleukin-1β and interleukin-6, by osteoblasts. doi.org
The primary function of mature osteoclasts is the resorption of bone tissue. This compound has been shown to effectively impair this activity. nih.govdoi.org In vitro assays have demonstrated a significant reduction in the bone-resorbing activity of osteoclasts when treated with this compound. doi.org This is attributed to the critical role of c-Src in the organization of the osteoclast cytoskeleton, particularly the formation of the actin ring, which is essential for the cell to attach to the bone surface and carry out resorption. nih.gov The disruption of this process by this compound leads to a marked decrease in bone resorption.
Table 1: Effect of this compound on Osteoclast Function
| Parameter | Observation | Source |
| Osteoclastogenesis | Inhibited | nih.gov |
| Bone Resorption | Impaired | nih.govdoi.org |
| Osteoclastogenic Cytokine Expression | Reduced | doi.org |
Breast Cancer Bone Metastasis Murine Models
The efficacy of this compound has been evaluated in murine models of breast cancer bone metastasis, a condition where tumor cells colonize the bone and induce significant osteolysis.
In preclinical studies utilizing murine models, the administration of this compound has been shown to reduce the formation of osteolytic lesions caused by breast cancer cells. doi.orgnih.gov Specifically, in studies involving the intracardiac injection of human breast cancer cells (MDA-MB-231), treatment with this compound resulted in a notable decrease in the development of bone metastases. doi.orgnih.gov The inhibition of c-Src by this compound not only targets the osteoclasts responsible for bone destruction but may also have direct effects on the cancer cells, inhibiting their growth and invasion. nih.govdoi.org
Table 2: In Vivo Efficacy of this compound in a Murine Model of Breast Cancer Bone Metastasis
| Outcome Measure | Effect of this compound Treatment | Source |
| Morbidity (Cachexia) | Delayed | doi.org |
| Lethality | Decreased | doi.org |
| Bone Metastases | Reduced | doi.org |
Prevention of Visceral Metastasis Development
Preclinical research has identified the potential of c-Src tyrosine kinase inhibitors in mitigating cancer metastasis. As a member of the pyrrolopyrimidine class of Src inhibitors, this compound has been implicated in studies demonstrating the efficacy of this class of compounds in preventing the formation of visceral metastases in animal models of breast cancer. researchgate.net The inhibition of c-Src, a non-receptor tyrosine kinase, is a key mechanism in controlling the signaling pathways that promote tumor cell invasion and the subsequent establishment of distant metastases. mdpi.com The disruption of these pathways by Src inhibitors like this compound has shown a favorable impact on survival in these preclinical settings. researchgate.net
| Compound Class | Mechanism of Action | Preclinical Finding | Cancer Model |
| Pyrrolopyrimidine | c-Src inhibitor | Prevention of visceral metastases | Breast Cancer |
Neurological Disorder Models
This compound has been investigated for its effects within the central nervous system, particularly in models of neurological disorders characterized by neuronal hyperexcitability.
Modulation of Neuronal Excitability
Research indicates that this compound, through its inhibition of the Src family of tyrosine kinases, can modulate neuronal excitability. This is a critical factor in conditions such as epilepsy, where uncontrolled neuronal firing is a hallmark. By intervening in specific signaling cascades, this compound can influence the threshold for seizure activity.
Intervention in Proconvulsive Signaling Pathways
A significant body of research points to the role of this compound in disrupting a novel proconvulsive signaling pathway. This pathway is initiated by the proinflammatory cytokine Interleukin-1β (IL-1β) and culminates in enhanced neuronal excitability.
The proconvulsive effects of IL-1β are, at least in part, mediated through a downstream signaling cascade that can be intercepted by this compound. Studies have shown that the seizure-exacerbating effects of IL-1β are prevented by the inhibition of the Src family of tyrosine kinases, a primary target of this compound.
A crucial intermediary in the IL-1β proconvulsive pathway is the activation of neutral sphingomyelinase (N-Smase) and the subsequent production of ceramide. Ceramide, acting as a second messenger, mimics the proconvulsive actions of IL-1β. The effects of both IL-1β and a cell-permeable analog of ceramide, C2-ceramide, are dependent on the activation of the Src family of tyrosine kinases. Consequently, this compound is effective in preventing the seizure-exacerbating effects induced by this component of the signaling pathway.
The ultimate molecular event in this proconvulsive pathway appears to be the phosphorylation of the NR2B subunit of the N-Methyl-D-Aspartate (NMDA) receptor at tyrosine residue 1472 (Tyr¹⁴⁷²). This phosphorylation is indicative of the activation of Src-family kinases. Research has demonstrated that the proconvulsive effect of IL-1β is associated with increased Tyr¹⁴⁷² phosphorylation of the NR2B subunit. This compound, by inhibiting Src kinase activity, prevents this critical phosphorylation event, thereby blocking the proconvulsive effects of IL-1β. Furthermore, the selective NR2B receptor antagonist, ifenprodil, also blocks the proconvulsive effect of IL-1β, confirming the importance of this final step in the pathway.
| Signaling Pathway Component | Effect | Modulation by this compound |
| Interleukin-1β (IL-1β) | Initiates proconvulsive cascade | Prevents seizure exacerbation |
| Sphingomyelinase-Ceramide | Acts as a second messenger | Blocks downstream effects |
| Src Family of Tyrosine Kinases | Mediates signaling to NMDA receptor | Direct inhibition of activity |
| NR2B Subunit of NMDA Receptor | Phosphorylation at Tyr¹⁴⁷² enhances excitability | Prevents phosphorylation |
Pharmacological Strategies and Resistance Mechanisms
Overcoming Kinase Inhibitor Resistance
Resistance to imatinib (B729) mesylate, a first-line therapy for chronic myelogenous leukemia (CML), often arises due to mutations in the Bcr-Abl kinase domain or through alternative signaling pathways. pnas.orghaematologica.org CGP-76030 has shown efficacy against imatinib-resistant Bcr-Abl, offering a potential strategy to circumvent these resistance mechanisms. nih.gov
Efficacy Against Imatinib Mesylate-Resistant Bcr-Abl Mutants
Imatinib binds to the inactive conformation of the Bcr-Abl kinase. pnas.orgnih.gov Mutations within the kinase domain can interfere with imatinib binding or prevent the kinase from adopting the necessary inactive conformation, leading to resistance. pnas.orghaematologica.orgnih.gov this compound has demonstrated the ability to inhibit the growth and survival of cells expressing various inhibitor-resistant Abl mutants. nih.gov
Mutations at specific amino acid positions within the Abl kinase domain, such as positions 315 and 380, can block access to the inhibitor-binding pocket, rendering Bcr-Abl resistant to imatinib mesylate. nih.gov Studies involving Bcr-Abl mutants with point mutations at positions 315 and 380 have shown that this compound can inhibit these resistant forms of Bcr-Abl in a concentration-dependent manner. nih.gov While imatinib requires the inactive conformation of the kinase for binding, this compound and another compound, PP1, demonstrated inhibitory effects on Bcr-Abl mutants that were resistant to imatinib due to mutations at these sites. nih.gov
Imatinib's mechanism of action relies on stabilizing the Bcr-Abl protein in its closed, inactive conformation. pnas.orgnih.gov Mutations that destabilize this inactive conformation can lead to imatinib resistance. nih.govpnas.org this compound, however, has shown efficacy against Bcr-Abl mutants where a mutation destabilizing the inactive conformation (Asp276Ser/Glu279Ser) led to imatinib resistance. nih.gov This suggests that this compound's inhibitory mechanism is not solely dependent on the Bcr-Abl kinase being in the inactive conformation required for imatinib binding. nih.gov Both this compound and PP1 inhibited Bcr-Abl by overlapping binding modes, distinct from imatinib's requirement for the inactive conformation. nih.gov
Role of Src Family Kinases in Acquired Resistance Phenotypes
Src family kinases (SFKs) have been implicated in the acquired resistance to imatinib mesylate in Bcr-Abl-positive leukemias. nih.govashpublications.org Their involvement suggests that targeting SFKs, in addition to or in combination with Abl kinase inhibition, could be a valuable strategy to overcome resistance. nih.gov
Overexpression of specific Src family kinases, such as Lyn, has been observed in some imatinib-resistant CML cells. ashpublications.orgsemanticscholar.org While some studies in newly established imatinib-resistant K562 variants with Bcr-Abl gene amplification did not detect Lyn overexpression, the Src kinase inhibitor this compound still showed positive cooperability with imatinib in inhibiting cell growth in these variants. nih.gov This suggests that even in the absence of overt Lyn overexpression, SFK activity might contribute to resistance, and its inhibition by compounds like this compound can be beneficial. nih.gov However, other research indicates that Lyn kinase overexpression can play a critical role in resistance to other Abl inhibitors like nilotinib (B1678881), and silencing Lyn expression can restore sensitivity. semanticscholar.org this compound has demonstrated greater inhibitory activity against Lyn kinase compared to Bcr-Abl in in vitro studies using immune complexes. ashpublications.org
The observation that Src family tyrosine kinases are inhibited by this compound in cells expressing inhibitor-resistant Bcr-Abl mutants highlights their potential as critical therapeutic targets in resistant leukemia. nih.gov The use of Src kinase inhibitors is suggested as a potential strategy to prevent or overcome the clonal evolution of imatinib mesylate resistance in Bcr-Abl-positive leukemia. nih.gov Studies have shown that this compound treatment resulted in greater antiproliferative effects on imatinib-resistant K562 cells compared to parental sensitive cells, further supporting the role of SFK inhibition in overcoming resistance. ashpublications.org
Here is a table summarizing some of the research findings related to this compound's activity against imatinib-resistant Bcr-Abl mutants:
| Bcr-Abl Status/Mutation | This compound Effect on Cell Growth/Survival | Notes | Source |
| Imatinib-resistant Bcr-Abl mutants | Blocked cell growth and survival | Compared to imatinib mesylate, which was ineffective. | nih.gov |
| Abl Kinase Domain Mutations (e.g., Thr315, Ala380) | Inhibited Bcr-Abl in a concentration-dependent manner | Mutations at these sites block imatinib binding. | nih.gov |
| Mutation Destabilizing Inactive Conformation (Asp276Ser/Glu279Ser) | Inhibited Bcr-Abl | This mutation leads to imatinib resistance. | nih.gov |
| Imatinib-resistant K562 variants with BCR-ABL gene amplification (no Abl mutation detected) | Showed positive cooperability with imatinib in inhibiting cell growth | Despite absence of Lyn overexpression in these specific variants. | nih.gov |
| Imatinib-resistant K562-R cells | Greater antiproliferative effects | Compared to parental K562 cells. Associated with LYN inhibition. | ashpublications.org |
Here is a table summarizing some findings related to this compound's activity against Lyn kinase:
| Kinase | This compound Inhibitory Activity (in vitro, immune complexes) | Notes | Source |
| LYN | Inhibited with nM sensitivity | Dose-dependent inhibition observed. | ashpublications.org |
| BCR-ABL | Limited inhibitory effects at LYN inhibitory concentrations | This compound showed greater LYN inhibition. | ashpublications.org |
Combination Therapeutic Approaches
The development of resistance to targeted therapies, such as tyrosine kinase inhibitors (TKIs), is a significant challenge in cancer treatment. Combination strategies involving agents like this compound have been explored as a means to circumvent or overcome these resistance mechanisms.
Studies have investigated the effects of combining this compound with established TKIs, particularly in the context of Bcr-Abl-positive leukemias, where imatinib resistance is a known issue. Research has shown that this compound, as a Src kinase inhibitor, can exhibit positive cooperability with imatinib in inhibiting the growth of certain imatinib-resistant cell lines, including those with BCR-ABL gene amplification but no Abl kinase domain mutation. nih.gov This suggests a potential synergistic or additive effect, where the combination is superior to imatinib alone in inhibiting cell growth. escholarship.orgnih.gov
For instance, in newly established K562 variants exhibiting imatinib resistance due to BCR-ABL gene amplification, this compound showed positive cooperability with imatinib in inhibiting cell growth. nih.gov This was observed despite the absence of Lyn overexpression in these variants.
However, the degree of synergy or additivity can vary depending on the specific combination partner. In one study, the combination of nilotinib, a second-generation Abl kinase inhibitor, with this compound showed little additivity. nih.gov This was attributed to the higher potency of nilotinib potentially masking the efficacy of this compound in that specific context. nih.gov
Preclinical studies in mice with Bcr-Abl-induced B-cell acute lymphoblastic leukemia (B-ALL) have also demonstrated that the combination of this compound and imatinib was superior to imatinib alone in prolonging survival and reducing circulating leukemia blasts. escholarship.orgnih.gov
The rationale for employing dual kinase inhibition strategies involving compounds like this compound stems from the complex signaling networks that drive cancer progression and resistance. In Bcr-Abl-positive leukemias, while Bcr-Abl is a central oncogene, other kinases, particularly Src family kinases (SFKs), play crucial roles in downstream signaling, cell survival, and the development of resistance to Abl-specific inhibitors like imatinib. researchgate.nettandfonline.com
Src kinases are involved in Bcr-Abl-mediated leukemogenesis and have been implicated in some cases of imatinib resistance. researchgate.net Evidence suggests that SFKs can contribute to the proliferation and survival of myeloid cell lines expressing Bcr-Abl in vitro, and their upregulation may correlate with disease progression and resistance in cell lines and patients treated with imatinib. researchgate.net Active Src kinases may also promote Bcr-Abl phosphorylation and interaction. researchgate.net
This compound, by inhibiting both Src and Abl kinases, offers a strategy to target multiple nodes in these critical signaling pathways. researchgate.net This dual targeting approach is hypothesized to potentially overcome resistance mechanisms that rely on the activation of alternative pathways or the presence of specific mutations that affect the binding of single-target inhibitors. researchgate.nettandfonline.com Dual Src and Abl kinase inhibitors are considered attractive because they may bind Bcr-Abl with less stringent conformational requirements compared to imatinib, potentially allowing for efficient inhibition of several resistance-associated mutant forms of Bcr-Abl. researchgate.net Furthermore, inhibiting Src kinases, which are involved in Bcr-Abl-mediated leukemogenesis and upregulated in some resistant patients, provides an additional avenue for therapeutic intervention. researchgate.net
Studies have shown that in cells expressing inhibitor-resistant Bcr-Abl mutants, this compound inhibited the activity of Src family tyrosine kinases and Akt, suggesting that targeting Src kinases is a potential strategy to prevent or overcome clonal evolution of imatinib mesylate resistance in Bcr-Abl(+) leukemia. nih.gov The biochemical target of this compound in some leukemia cells has been identified as Src kinases rather than Bcr-Abl itself, further supporting the rationale for targeting SFKs in these malignancies. escholarship.orgnih.govhaematologica.org
Simultaneous inhibition of Src and Bcr-Abl kinases with a dual inhibitor or a combined TKI approach may offer benefits to individuals with Philadelphia chromosome-positive acute leukemia. escholarship.orgnih.govhaematologica.org This approach aims to address both Bcr-Abl-dependent and Bcr-Abl-independent mechanisms of resistance. tandfonline.com
Here is a table summarizing some of the research findings on combination approaches involving this compound:
| Combination Partner | Cell Line/Model | Key Finding | Source |
| Imatinib | K562 variants with BCR-ABL gene amplification | Positive cooperability in inhibiting cell growth. | nih.gov |
| Imatinib | Mice with Bcr-Abl-induced B-ALL | Superior to imatinib alone in prolonging survival and reducing blasts. | escholarship.orgnih.gov |
| Nilotinib | K562 variants with BCR-ABL gene amplification | Little additivity observed; nilotinib potency masked this compound efficacy. | nih.gov |
Structure Activity Relationship Sar and Rational Design Principles
Pyrrolopyrimidine Chemical Class Characteristics
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structural motif in a multitude of kinase inhibitors. nih.gov This prevalence is due to its function as a bioisostere of adenine (B156593), the purine (B94841) base in adenosine (B11128) triphosphate (ATP). nih.gov By mimicking the adenine structure, pyrrolopyrimidine-based compounds can effectively compete with ATP for binding to the kinase active site. nih.govacs.org
Key characteristics of this chemical class include:
ATP-Competitive Binding: The heterocyclic system of the pyrrolopyrimidine core is designed to fit into the adenine-binding pocket of protein kinases. acs.org It typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, an essential interaction for anchoring the inhibitor within the active site. acs.org
Structural Versatility: The pyrrolopyrimidine core allows for chemical substitutions at multiple positions. This versatility enables medicinal chemists to fine-tune the compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com
Proven Therapeutic Relevance: Numerous approved drugs and clinical candidates for various diseases, particularly in oncology, are built upon the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating its therapeutic utility. mdpi.comacs.org For instance, compounds like Brigatinib utilize this core to inhibit kinases such as ALK and EGFR. acs.org
Structure-Activity Relationship (SAR) Implications for Kinase Selectivity
The SAR for CGP-76030 and related pyrrolopyrimidines provides a roadmap for modifying the molecule to enhance its selectivity for specific kinase targets while minimizing off-target effects. nih.govreactionbiology.com Kinase selectivity is paramount, as inhibiting unintended kinases can lead to undesirable side effects. nih.gov
The affinity of a pyrrolopyrimidine inhibitor for its target kinase is highly dependent on the nature and position of its chemical substituents. These groups interact with various sub-pockets within the ATP-binding site, and minor structural changes can lead to significant differences in binding potency. mdpi.com
For compounds in the class of dual-specific Src and Abl kinase inhibitors, which includes this compound, specific structural features are critical for activity. nih.gov While detailed public data on specific substitutions for this compound is limited, general principles from related pyrrolopyrimidine kinase inhibitors can be extrapolated:
Substitutions Targeting the Hinge Region: The nitrogen atoms in the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds with the kinase hinge region. Modifications that preserve or enhance these interactions are essential for maintaining potency. acs.org
Groups Projecting into the Hydrophobic Pocket: Many kinases have a hydrophobic pocket adjacent to the adenine-binding site. Bulky or lipophilic groups, such as a tert-butyl group, can occupy this space, often leading to increased potency and selectivity.
Solvent-Exposed Regions: Substituents that extend towards the solvent-exposed region of the active site can be modified to improve solubility and other pharmacokinetic properties without negatively impacting target affinity.
The table below illustrates how different substituents on a generalized pyrrolopyrimidine core can influence inhibitory activity against a target kinase, based on common findings in medicinal chemistry literature.
| Compound Series | Substitution at R1 | Substitution at R2 | Target Kinase IC50 (nM) |
| Analogue A | -H | -Phenyl | 550 |
| Analogue B | -CH3 | -Phenyl | 200 |
| Analogue C | -H | -4-Methylphenyl | 150 |
| Analogue D | -CH3 | -4-Fluorophenyl | 75 |
This is a representative table based on general SAR principles for kinase inhibitors and does not represent specific data for this compound.
The rational design of analogues of this compound is guided by several key principles derived from SAR studies and structural biology. nih.govresearchgate.net
Target-Specific Interactions: The primary goal is to design molecules that maximize favorable interactions with the desired target kinase while minimizing interactions with off-target kinases. This often involves exploiting unique amino acid residues or conformations within the target's ATP-binding site.
Enhancing Selectivity: Selectivity can be improved by introducing bulky substituents that create steric hindrance, preventing the inhibitor from binding to kinases with smaller active sites. researchgate.net For example, modifying a phenyl group with halogen atoms can enhance both binding affinity and metabolic stability. nih.gov
Structure-Guided Design: Utilizing X-ray crystallography or computational modeling of the inhibitor bound to its target kinase allows for precise, structure-based design. This approach enables chemists to visualize how a proposed analogue will fit in the active site and to predict which modifications will improve binding affinity and selectivity.
Balancing Potency and Physicochemical Properties: Optimization is not solely focused on potency. It is also crucial to maintain or improve drug-like properties, such as solubility, cell permeability, and metabolic stability, to ensure the compound can be a viable therapeutic candidate. mdpi.com More potent compounds can often be used at lower concentrations, which can inherently increase their practical selectivity by avoiding engagement with lower-affinity off-targets. ucsf.edu
Advanced Research Methodologies Employed in Cgp 76030 Studies
In Vitro Cellular Assay Techniques
In vitro studies using various cell lines have been fundamental in characterizing the effects of CGP-76030 on cellular processes such as viability, proliferation, apoptosis, and protein signaling.
Cell Viability and Proliferation Assays (e.g., MTT, CFSE)
Cell viability and proliferation assays are commonly used to assess the impact of this compound on cell growth and survival. The MTT assay, which measures metabolic activity as an indicator of viable cells, has been employed to determine the dose-dependent effects of this compound on the viability of various cell lines, including B-lymphoid cells expressing Bcr-Abl and imatinib-resistant chronic myeloid leukemia (CML) cells escholarship.orgashpublications.orgresearchgate.netresearchgate.net. Studies have shown that this compound can decrease the viability of certain cell types in a dose-dependent manner escholarship.orgresearchgate.net.
Another technique, the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, is used to track cell division. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each successive generation. This allows for the quantitative assessment of cell proliferation rates. CFSE has been used to measure the proliferation rate of cells, such as DoHH2 cells, after exposure to this compound over time researchgate.net.
Data from proliferation and viability assays can be presented in tables to show the effect of different concentrations of this compound on cell growth.
| Cell Line | Assay | This compound Concentration | Effect on Viability/Proliferation | Source |
| BL-2 (Bcr-Abl expressing) | - | Dose-dependent | Decreased viability | escholarship.orgresearchgate.net |
| K562-R (Imatinib-resistant CML) | - | Dose-dependent | Greater antiproliferative effects compared to parental K562 cells | ashpublications.org |
| DoHH2 | CFSE | Various concentrations | Impaired proliferation rate | researchgate.net |
| SUDHL6, Granta-519, VAL, Jeko-1, OCI-Ly3, SR786 | - | Various concentrations | Triggers cell death | researchgate.net |
| PC3 (Prostate Cancer) | Thymidine incorporation | > 2 µM | Significant reduction in proliferation | nih.gov |
Apoptosis Detection Methodologies (e.g., Annexin V Staining, PARP Proteolysis)
Apoptosis, or programmed cell death, is a key outcome often investigated in studies of kinase inhibitors like this compound. Several methods are employed to detect and quantify apoptosis.
Annexin V staining is a widely used flow cytometry-based method that detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis. Cells are typically co-stained with a vital dye like propidium (B1200493) iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells nih.govaacrjournals.orgnih.gov. This method has been used to demonstrate that this compound induces apoptosis in various cell types, including B-lymphoid cells expressing Bcr-Abl and CML cells escholarship.orgresearchgate.netresearchgate.net.
Cleavage of Poly(ADP-ribose) Polymerase (PARP) is a hallmark of caspase activation, a central executioner pathway in apoptosis. Western blotting is commonly used to detect the proteolytic cleavage of full-length PARP into characteristic fragments aacrjournals.orgnih.govashpublications.org. Studies have shown that this compound treatment leads to PARP proteolysis, indicating the induction of caspase-dependent apoptosis ashpublications.orgashpublications.org.
Other methods for assessing apoptosis may include evaluating changes in mitochondrial membrane potential or assessing the levels of pro- and anti-apoptotic proteins like Bcl-2 family members aacrjournals.orgnih.gov.
Data illustrating apoptosis induction by this compound can be summarized:
| Cell Type | Method | Observation | Source |
| BL-2 (Bcr-Abl expressing) | Annexin V | Induced apoptosis dose-dependently | escholarship.orgresearchgate.net |
| K562-R (Imatinib-resistant CML) | PARP proteolysis | Induced PARP proteolysis after extended inhibition | ashpublications.org |
| DoHH2 | Annexin V | Triggers cell death/apoptosis | researchgate.net |
| Osteoclasts | Various (implied) | Induced apoptosis of mature osteoclasts | openaccessjournals.comnih.gov |
| CML cells (Imatinib-resistant) | Annexin V/PI, PARP cleavage | Induced apoptosis | aacrjournals.orgnih.gov |
Immunoprecipitation and Immunoblotting for Protein Phosphorylation Analysis
Immunoprecipitation (IP) and immunoblotting (Western blotting) are essential techniques for studying protein expression levels, protein-protein interactions, and particularly, the phosphorylation status of target proteins. Since this compound is a kinase inhibitor, analyzing changes in protein phosphorylation is critical to understand its mechanism of action.
In these methods, specific antibodies are used to either pull down a target protein (immunoprecipitation) or detect a protein separated by gel electrophoresis (immunoblotting). Antibodies specific for phosphorylated tyrosine residues or specific phosphorylated sites on target proteins are used to assess kinase activity.
Studies on this compound have frequently used IP and immunoblotting to examine the phosphorylation of Src family kinases (such as Lyn, Hck, and Fgr) and other signaling proteins like Bcr-Abl, Akt, and ERK1/2 escholarship.orgashpublications.orgresearchgate.netresearchgate.netnih.govresearchgate.net. For example, IP followed by immunoblotting with anti-phosphotyrosine antibodies has been used to show that this compound inhibits the activation (phosphorylation) of Lyn, Hck, and Fgr in cells expressing Bcr-Abl escholarship.orgresearchgate.net. Immunoblotting has also been used to demonstrate that this compound reduces Lyn tyrosine phosphorylation in imatinib-resistant CML cells ashpublications.org. Analysis of protein phosphorylation has also revealed that this compound can affect the phosphorylation status of ERK1/2, which is associated with osteoclast apoptosis openaccessjournals.comnih.gov.
Key findings from phosphorylation analysis using IP/Immunoblotting:
| Target Protein(s) | Cell Type | Observed Effect of this compound on Phosphorylation | Source |
| Lyn, Hck, Fgr | B-lymphoid cells expressing Bcr-Abl | Inhibited activation/phosphorylation | escholarship.orgresearchgate.net |
| Lyn | Imatinib-resistant K562-R cells | Reduced tyrosine phosphorylation | ashpublications.org |
| Lyn, PAG | DoHH2 cells | Selectively dephosphorylates in rafts | researchgate.net |
| ERK1/2 | Osteoclasts | Changes in phosphorylation status | openaccessjournals.comnih.gov |
| Hck | CML cell lines (WDT-1, WDT-2, WDT-3) | Suppressed Hck phosphorylation | researchgate.net |
| Akt | 32D cells expressing Bcr-Abl T315I | Inhibited Akt activation | escholarship.org |
| TrkB (Tyr-705/Tyr-706) | Cortical neurons, HEK293 cells expressing TrkB-ICD | Prevented/reduced phosphorylation | nih.gov |
Subcellular Fractionation Studies (e.g., Lipid Raft Isolation)
Subcellular fractionation techniques are used to isolate specific cellular compartments or structures, allowing for the analysis of protein localization and activity within these regions. Lipid rafts, cholesterol- and sphingolipid-rich microdomains within the cell membrane, are known to be involved in various signaling processes, including those mediated by Src family kinases.
Studies involving this compound have utilized subcellular fractionation, specifically the isolation of lipid rafts using methods like sucrose (B13894) density gradient centrifugation in the presence of detergents like Triton X-100, to investigate the localization and activity of target proteins within these domains researchgate.net. For instance, this technique has been used to show that this compound can affect the localization of Lyn kinase, causing its redistribution from raft fractions researchgate.net. Analysis of protein phosphorylation within isolated raft fractions has also been performed to determine the specific effects of this compound on signaling within these membrane microdomains researchgate.net.
Findings from subcellular fractionation studies:
| Cellular Compartment | Target Protein(s) | Observed Effect of this compound | Source |
| Lipid Rafts | Lyn | Redistributes from rafts | researchgate.net |
| Lipid Rafts | Lyn, PAG | Selective dephosphorylation | researchgate.net |
In Vivo Preclinical Model Systems
In vivo studies using animal models are crucial for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic efficacy.
Genetically Modified Animal Models (e.g., Src-deficient mice)
Genetically modified animal models, such as knockout mice lacking specific genes, are valuable tools for understanding the physiological roles of target proteins and validating the relevance of drug targets. In the context of this compound, which targets Src family kinases, studies have utilized mice deficient in certain SFKs to investigate the in vivo effects of inhibiting these kinases.
For example, studies using mice lacking specific Src family kinases (Lyn, Hck, and Fgr) have been employed to understand the requirement of these kinases in the development of Bcr-Abl-induced leukemias and to assess the efficacy of this compound in these models researchgate.netnih.govrupress.org. These studies have shown that while the absence of Lyn, Hck, and Fgr did not prevent the induction of CML-like disease by Bcr-Abl, it significantly impaired the induction of B-cell acute lymphoblastic leukemia (B-ALL) researchgate.netnih.govrupress.org. This compound was found to be effective in prolonging the survival of mice with Bcr-Abl-induced B-ALL, suggesting that its therapeutic effects in this model are due to the inhibition of Src kinases rather than Bcr-Abl itself researchgate.netnih.govrupress.org.
Studies using Src-deficient (src-/-) mice have also provided insights into the role of Src in processes like osteoclast function and apoptosis, which are relevant to the effects of Src inhibitors like this compound on bone resorption openaccessjournals.comnih.govaacrjournals.org. While in vitro studies showed that this compound induced osteoclast apoptosis, in vivo studies in src-/- mice did not show increased osteoclast apoptosis, highlighting potential differences between in vitro and in vivo findings and suggesting possible compensatory mechanisms involving other SFKs or signaling pathways in vivo openaccessjournals.comnih.gov.
| Model System | Genetic Modification | Research Focus | Key Finding (related to this compound context) | Source |
| Mice with Bcr-Abl-induced leukemia | Lyn, Hck, Fgr deficiency | Role of SFKs in leukemia development; this compound efficacy | Absence of these SFKs impaired B-ALL induction; this compound effective in B-ALL mice, targeting Src kinases. | researchgate.netnih.govrupress.org |
| src-/- mice | Src deficiency | Role of Src in osteoclast function and apoptosis | In contrast to in vitro this compound effects, src-/- mice did not show increased osteoclast apoptosis in vivo. | openaccessjournals.comnih.gov |
Orthotopic and Heterotopic Xenograft/Allograft Models of Malignancy
Xenograft and allograft models are crucial for evaluating the in vivo efficacy of potential therapeutic agents against cancer. These models involve implanting cancer cells (xenograft, from a different species, typically human cells in immunocompromised mice) or tumor tissue (allograft, from the same species) into a host animal. Orthotopic models involve implantation at the native tumor site, while heterotopic models involve implantation at an alternative site.
Research has demonstrated the application of xenograft models in studying the effects of this compound. For instance, studies have used mice intracardially injected with human breast cancer cells (MDA-MB-231) to simulate bone metastasis. researchgate.netnih.gov In this model, this compound treatment reduced the incidence of bone and visceral metastases, decreased morbidity and lethality, and counteracted the progression of experimental metastatic disease. nih.gov The efficacy of this compound was comparable to the effect observed when a kinase-dead dominant-negative c-Src construct was transfected into the injected cells, highlighting the role of c-Src inhibition in this model. nih.gov
Another application of these models involves studying Bcr-Abl-driven malignancies. Retroviral transduction of hematopoietic cells with the BCR-ABL1 fusion transcript and transplantation into syngeneic recipients is a widely studied transplantation model. frontiersin.org Studies using this type of model have shown that the pan Src kinase inhibitor this compound exhibits synergy with imatinib (B729) mesylate in treating BCR/ABL1-induced B acute lymphoblastic leukemia (B-ALL) but not chronic myeloid leukemia (CML), suggesting a B lineage-specific requirement of Src kinases in these malignancies. frontiersin.orgplymouth.ac.uk this compound has been shown to inhibit the proliferation and induce apoptosis of pre-B cells expressing the imatinib-resistant Bcr-Abl T315I mutant in these models. researchgate.net
Electrophysiological Recordings (e.g., Electroencephalography in Neurological Models)
Electrophysiological recordings, such as electroencephalography (EEG), are used to measure the electrical activity of the brain. This technique is valuable in neurological models to assess the impact of compounds on neuronal function and network activity. EEG detects the summation of electrical activity from many neurons. learningeeg.com
This compound has been employed in studies utilizing electrophysiological recordings to investigate its effects in neurological contexts. Research has shown that this compound can prevent the seizure-exacerbating effects of interleukin-1beta (IL-1beta) and C2-ceramide in mouse models of epilepsy. nih.govnih.govbohrium.com Intrahippocampal injection of kainic acid in mice induces EEG seizures. nih.govnih.govbohrium.com Pre-exposure to IL-1beta increases the severity of these seizures, and this effect is blocked by this compound. nih.govnih.govbohrium.com This indicates that the proconvulsive actions mediated by IL-1beta and ceramide are dependent on the activation of the Src family of tyrosine kinases, which are inhibited by this compound. nih.govnih.govbohrium.com
Advanced Imaging Modalities (e.g., µ-Computed Tomography, Bioluminescence Imaging)
Advanced imaging modalities like micro-Computed Tomography (µ-CT) and Bioluminescence Imaging (BLI) are essential for non-invasive, longitudinal monitoring of biological processes in small animal models. µ-CT provides high-resolution anatomical information, particularly useful for visualizing bone structure and tumor growth within bone. anu.edu.au BLI allows for the detection and quantification of light emitted by luciferase-expressing cells, enabling the tracking of tumor cell growth, metastasis, and gene expression patterns in living animals. anu.edu.auprecisionxray.comcornell.edutudelft.nl The integration of these modalities allows for the co-registration of functional (BLI) and anatomical (µ-CT) data. anu.edu.aucornell.edutudelft.nlrevvity.com
While specific studies detailing the use of µ-CT or BLI directly to visualize the effects of this compound treatment were not prominently found in the provided search results, the application of these techniques is highly relevant to the types of in vivo malignancy models where this compound has been studied, particularly in bone metastasis models. For instance, studies investigating the impact of Src inhibitors like this compound on osteoclast activity and bone resorption in the context of metastatic bone disease would benefit significantly from µ-CT to assess changes in bone density and structure. openaccessjournals.com Similarly, tracking the growth and spread of luciferase-expressing tumor cells in xenograft models treated with this compound would be effectively performed using BLI. The literature highlights the utility of these imaging techniques in assessing tumor growth, bone involvement, and metastasis in small animal models, which aligns with the research areas where this compound has been investigated. researchgate.netanu.edu.auprecisionxray.comtudelft.nlrevvity.com
Biochemical and Enzymatic Characterization
Biochemical and enzymatic characterization studies are fundamental to understanding the molecular mechanisms by which this compound exerts its effects. These studies focus on its interaction with target enzymes, particularly kinases, and its impact on downstream signaling pathways.
Kinase Activity Assays (e.g., Immune Complex Kinase Assays)
Kinase activity assays are in vitro or cell-based experiments used to measure the ability of a kinase to phosphorylate a substrate. Immune complex kinase assays involve immunoprecipitating the kinase of interest and then measuring its activity in vitro. These assays are crucial for determining the potency and specificity of kinase inhibitors like this compound.
This compound has been characterized using kinase activity assays, confirming its inhibitory effects on specific kinases. It is described as a dual-specific Src and Abl kinase inhibitor. Studies have utilized in vitro kinase assays with recombinant proteins, such as GST-Abl kinase domains, to assess the inhibitory potency of compounds. ashpublications.orgpnas.org While some studies noted that this compound blocked cellular wild-type Bcr-Abl tyrosine phosphorylation, this occurred at relatively high concentrations in cell-based assays. ashpublications.org Immune complex kinase assays have also been employed in related research to assess kinase activity. nih.govresearchgate.net For example, immune complex kinase assays were used to evaluate the direct effects of other compounds on Bcr/Abl kinase activity. nih.gov Although not explicitly detailed for this compound in the provided snippets, this methodology is standard for characterizing the enzymatic inhibition by compounds like this compound, which target kinases.
This compound has shown significant inhibitory activities against c-Src, Lck, and Yes at nanomolar levels in relevant models. tandfonline.com Its activity against Src family kinases has been demonstrated in various contexts. nih.govnih.govbohrium.comopenaccessjournals.comnih.govnih.gov
The following table summarizes some reported kinase inhibition data for this compound, although specific IC50 values were not consistently available across all search results for direct tabulation here. The text indicates activity against Src family kinases and Abl.
| Kinase Target | Activity / Inhibition | Reference(s) |
| Src family kinases | Inhibitor | nih.govnih.govbohrium.comopenaccessjournals.comnih.govnih.gov |
| c-Src | Inhibitor (nanomolar) | tandfonline.com |
| Abl kinase | Inhibitor | nih.gov |
| Bcr-Abl | Inhibitor | nih.gov |
| Lck | Inhibitor (nanomolar) | tandfonline.com |
| Yes | Inhibitor (nanomolar) | tandfonline.com |
| Csk | Less potent inhibition compared to Src family | researchgate.net |
| PDGFR | Inhibition observed | researchgate.net |
| c-Kit | Inhibition observed | researchgate.net |
| FGFR | Much higher IC50 | researchgate.net |
| Erk | Much higher IC50 | researchgate.net |
Phosphorylation Status Determination Techniques
Determining the phosphorylation status of proteins is critical for understanding kinase activity and downstream signaling. Techniques such as Western blotting with phospho-specific antibodies are commonly used for this purpose. Changes in protein phosphorylation levels can indicate whether a kinase is active or inhibited and how this affects signaling pathways.
Studies involving this compound have utilized techniques to assess protein phosphorylation. For example, research investigating the mechanism of apoptosis induced by this compound in osteoclasts found it was associated with changes in the phosphorylation status of extracellular signal-regulated kinase (ERK1/2). openaccessjournals.com Blockage of ERK1/2 rephosphorylation was noted. openaccessjournals.com
In neurological models, this compound prevented the increase in tyrosine phosphorylation of Src-family kinases (specifically at Tyr418, indicative of activation) and the phosphorylation of the NR2B subunit of the N-methyl-d-aspartate receptor (at Tyr1472), which were observed in proconvulsive conditions induced by IL-1beta and kainic acid. nih.govnih.govbohrium.com This demonstrates the utility of phosphorylation status determination in elucidating the signaling pathways affected by this compound.
Furthermore, studies examining the effects of this compound on imatinib-resistant Bcr-Abl kinases assessed the tyrosine phosphorylation status of Bcr-Abl and downstream substrates like STAT5 and CrkL using immunoblot analysis with phospho-specific antibodies. ashpublications.org While this compound blocked cellular wild-type Bcr-Abl tyrosine phosphorylation at high concentrations, it failed to suppress Bcr-Abl tyrosine phosphorylation in cells expressing the T315I mutant, despite reducing cell growth and survival. ashpublications.org This suggests that this compound might affect other kinases or pathways in cells expressing the T315I mutant. ashpublications.org
Computational and Structural Biology Approaches
Computational and structural biology approaches, such as molecular dynamics simulations and X-ray crystallography, provide insights into the three-dimensional structure of proteins and their interactions with small molecules like this compound. These methods help in understanding binding modes, predicting the effects of mutations, and guiding the design of inhibitors.
Structural biology has played a significant role in the broader field of protein kinase inhibitor discovery, providing molecular maps of kinases and their complexes with inhibitors. tandfonline.com While specific detailed structural studies (e.g., X-ray crystal structures) of this compound bound to its target kinases were not explicitly found in the provided search results, the literature highlights the importance of these approaches in understanding kinase inhibition. For instance, X-ray crystallography has been used to study the Abl kinase domain in complex with other inhibitors, providing a structural basis for understanding inhibitor specificity and resistance mechanisms. ashpublications.org
Computational modeling studies have also been employed in the design and optimization of kinase inhibitors. ashpublications.org Molecular dynamics (MD) simulations have been used to study the interaction of inhibitors with kinases and understand resistance mechanisms at the atomic level. ashpublications.org These computational techniques can offer insights into conformational changes and interaction energies that are not readily apparent from static structures. ashpublications.org
Although direct computational or structural studies specifically focused on this compound were not detailed, the methodologies described are highly relevant to understanding how this compound, as a kinase inhibitor, interacts with its targets at a molecular level. The fact that this compound is a pyrrolopyrimidine, a class of compounds studied for their inhibitory activities against kinases like Src family members and Abl, suggests that computational and structural approaches would be valuable in characterizing its binding to these targets. ontosight.aitandfonline.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique employed to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, typically a protein target like a kinase) when bound to form a stable complex. This method estimates the binding affinity and can help identify potential binding sites and key interactions between the ligand and the receptor.
Studies involving pyrrolopyrimidine compounds, including this compound and CGP-77675, have utilized molecular modeling and docking to investigate their inhibitory activities against Src family kinases such as c-Src, Lck, Yes, Fyn, Lyn, and Hck. researchgate.net These studies often involve obtaining the crystal structures of kinases from databases like the Protein Data Bank (PDB) and then computationally docking the ligand molecule into the active site of the enzyme. researchgate.net This allows researchers to visualize how this compound might fit into the ATP-binding site of these kinases and identify the specific amino acid residues involved in binding interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net Understanding these interactions at an atomic level is crucial for deciphering the molecular basis of this compound's inhibitory activity and its selectivity towards different kinases.
Molecular Dynamics (MD) simulations are another computational technique that provides insights into the dynamic behavior of molecular systems over time. While the provided search results discuss the application of MD simulations in the broader context of studying kinase inhibitors and protein-ligand complexes, including investigations into mechanisms of drug resistance, specific detailed studies employing MD simulations directly on this compound were not prominently featured in the search results. MD simulations can offer valuable information about the stability of the protein-ligand complex, conformational changes in the protein or ligand upon binding, and the role of solvent molecules in the interaction, complementing the static snapshots provided by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of a set of compounds and their biological activity. By analyzing various molecular descriptors that represent different aspects of chemical structure (e.g., electronic, steric, hydrophobic properties), QSAR models aim to predict the activity of new, untested compounds based on their structures.
Q & A
Q. What methodologies validate this compound’s role in bone metastasis beyond traditional endpoints?
- Methodological Answer : Integrate micro-CT imaging to quantify osteolytic lesions in bone metastasis models. Perform RNA-seq on treated vs. untreated samples to identify Src-dependent transcriptional programs. Validate findings with patient-derived xenografts (PDX) .
Data Analysis and Contradiction Management
- Handling Variability in IC₅₀ Values : Use hierarchical Bayesian models to pool data from multiple labs, accounting for inter-study variability. Report 95% confidence intervals rather than single-point estimates .
- Addressing Publication Bias : Perform funnel plots or Egger’s regression to detect missing negative datasets in meta-analyses. Cross-check raw data from repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
